Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 55536-69-1
Cat. No.: VC5800163
Molecular Formula: C12H17NO4
Molecular Weight: 239.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55536-69-1 |
|---|---|
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.271 |
| IUPAC Name | dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C12H17NO4/c1-6-9(11(14)16-4)7(2)13-8(3)10(6)12(15)17-5/h6,13H,1-5H3 |
| Standard InChI Key | BYZKBWPZYGLLTA-UHFFFAOYSA-N |
| SMILES | CC1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure centers on a 1,4-dihydropyridine ring, a partially saturated heterocycle with nitrogen at position 1 and double bonds between positions 2–3 and 5–6. Three methyl groups occupy positions 2, 4, and 6, while methoxycarbonyl (-COOCH) groups are attached to positions 3 and 5. This substitution pattern creates a sterically crowded environment, influencing reactivity and intermolecular interactions.
Molecular Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.271 g/mol |
| CAS Registry Number | 55536-69-1 |
| IUPAC Name | Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
The molecular geometry was confirmed via spectral analysis, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for synthesizing dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate are scarce, analogous 1,4-dihydropyridines are typically prepared via the Hantzsch reaction. This multicomponent condensation involves:
-
Aldehydes: Provide the aryl or alkyl substituents.
-
Ammonia or Primary Amines: Facilitate ring formation.
-
Active Methylene Compounds: Such as ethyl acetoacetate, which contribute to the dihydropyridine core.
For this compound, methyl acetoacetate likely serves as the active methylene component, reacting with formaldehyde and ammonium acetate under refluxing ethanol. Catalysts like piperidine may accelerate the reaction, with yields optimized by controlling temperature (70–90°C) and solvent polarity.
Reactivity Profile
The electron-rich dihydropyridine ring participates in oxidation, alkylation, and cycloaddition reactions. Oxidation with agents like nitric acid converts the ring to a pyridine derivative, while alkylation at the nitrogen atom can modulate biological activity . The ester groups at positions 3 and 5 are susceptible to hydrolysis under acidic or basic conditions, yielding dicarboxylic acids.
Applications in Research and Industry
Calcium Channel Modulation
1,4-Dihydropyridines are renowned for their role as L-type calcium channel blockers, exemplified by drugs like nifedipine. While dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate lacks documented cardiovascular effects, its ester groups and methyl substitutions could influence binding affinity to ion channels, warranting further electrophysiological studies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR: Peaks corresponding to the three methyl groups (2,4,6-) appear as singlets at δ 1.2–1.5 ppm. The methoxy protons resonate as singlets near δ 3.7 ppm, while the dihydropyridine ring protons show multiplet patterns between δ 4.0–5.0 ppm.
-
NMR: Carbonyl carbons (C=O) are observed at δ 165–170 ppm, with aromatic carbons in the range δ 120–140 ppm .
Mass Spectrometry
HRMS analysis reveals a molecular ion peak at m/z 239.271, consistent with the molecular formula . Fragmentation patterns include loss of methoxy groups (-31 Da) and cleavage of the ester functionalities.
Comparative Analysis with Related Compounds
| Parameter | Dimethyl Derivative | Diethyl Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 239.271 g/mol | 267.32 g/mol |
| Ester Groups | Methoxy (-OCH) | Ethoxy (-OCHCH) |
| Key Applications | Research chemical | Hepatic studies |
The diethyl analog’s longer alkyl chains enhance lipophilicity, potentially improving cell membrane permeability in biological assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume